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Compound of Interest

Compound Name: Cycloviracin B1

CAS No.: 142382-45-4

Cat. No.: B235113 Get Quote

Application Note: Spectroscopic
Characterization of Cycloviracin B1
Abstract
Cycloviracin B1 is a potent antiviral antibiotic isolated from Kibdelosporangium albatum,

exhibiting significant efficacy against HSV-1 and HSV-2.[1] Structurally, it is a complex

macrocyclic polylactone glycoside (C₈₃H₁₅₂O₃₃, MW ~1678 Da) comprising a

-symmetric macrodiolide core decorated with long-chain fatty acids and multiple sugar moieties
(glucose and 2-O-methyl-glucose).

Due to its high molecular weight, multiple chiral centers, and extensive glycosylation,

characterizing Cycloviracin B1 requires a multi-modal spectroscopic approach. This guide

outlines a validated workflow for structural confirmation, focusing on High-Resolution Mass

Spectrometry (HR-MS) for sequence determination and multidimensional Nuclear Magnetic

Resonance (NMR) for stereochemical assignment.

Part 1: Sample Preparation & Purity Assessment
Before spectroscopic analysis, the sample must be assessed for purity to prevent ambiguity in

2D NMR interpretation.
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Protocol 1.1: LC-MS/ELSD Purity Check
Cycloviracin B1 lacks a strong UV chromophore (no extended conjugation). Therefore, UV

detection alone is insufficient. We recommend Evaporative Light Scattering Detection (ELSD)

or Charged Aerosol Detection (CAD) coupled with Mass Spectrometry.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 50% B to 95% B over 15 minutes.

Detection:

UV: 210 nm (monitoring carbonyl/end absorption).

ELSD: Drift tube temp 40°C, Gain 5.

MS: ESI Positive Mode (Range m/z 500–2000).

Acceptance Criteria:

Purity > 95% by ELSD area normalization.

Presence of

or

adducts in MS.

Part 2: Mass Spectrometry (HR-MS/MS)
Mass spectrometry is the primary tool for confirming the molecular formula and sequencing the

glycosidic side chains.

Protocol 2.1: HR-ESI-TOF Analysis
Objective: Confirm elemental composition C₈₃H₁₅₂O₃₃.
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Ionization: Electrospray Ionization (ESI) in Positive Mode.

Infusion: Direct infusion at 5 µL/min in MeOH/H₂O (1:1) + 10 mM NH₄OAc.

Key Parameters:

Capillary Voltage: 3.5 kV.

Fragmentor: 120 V (Keep low to prevent in-source decay of sugars).

Reference Mass: Use internal lock mass (e.g., Leucine Enkephalin).

Data Interpretation Table:

Ion Species Theoretical m/z Description

1679.03
Protonated molecule (often

weak).

1701.01 Sodium adduct (dominant).

1696.06
Ammonium adduct (common in

NH₄OAc buffers).

862.00
Doubly charged species

(common for high MW).

Protocol 2.2: MS/MS Glycan Sequencing
Objective: Confirm the sugar sequence (Glucose vs. 2-O-methyl-glucose). Apply Collision

Induced Dissociation (CID) with collision energy ramped from 20–60 eV.

Fragmentation Pathway: The glycosidic bonds are the weakest points. Look for neutral

losses of:

162 Da: Hexose (Glucose).

176 Da: Methyl-Hexose (2-O-Methyl-Glucose).
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Diagnostic Ions: The core macrodiolide aglycone will remain as a stable product ion after

sequential stripping of the sugar units.

Part 3: Nuclear Magnetic Resonance (NMR)
This is the critical step for stereochemical assignment. The total synthesis by Fürstner et al.

established that 13C NMR shifts of anomeric carbons are the most reliable probe for the

absolute configuration of the aglycone at the glycosylation sites.

Protocol 3.1: Sample Preparation
Solvent:Methanol-d4 (CD₃OD) is preferred for resolution of sugar protons. DMSO-d6 is an

alternative if solubility is poor, but signal overlap in the sugar region (3.0–4.0 ppm) is often

worse.

Concentration: Minimum 2 mg in 600 µL solvent (for 600 MHz cryoprobe).

Temperature: 298 K.

Protocol 3.2: Acquisition Strategy
A standard 1D proton spectrum is insufficient due to the "forest" of peaks in the carbohydrate

region (3.2–4.5 ppm) and the methylene envelope (1.2–1.6 ppm).

Required Experiments:

1H Full Scan: Set relaxation delay (

) > 2s to ensure quantitative integration of anomeric protons.

COSY (Correlation Spectroscopy): To trace the spin systems of the sugar rings

(H1→H2→H3...) and the fatty acid chains.

HSQC (Heteronuclear Single Quantum Coherence):Crucial. Use a multiplicity-edited

sequence (CH/CH3 up, CH2 down) to distinguish the macrocycle backbone methylenes from

the sugar methines.

HMBC (Heteronuclear Multiple Bond Coherence): Set long-range coupling delay to 8 Hz (60

ms).
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Target: Correlate Anomeric Protons (H1') to the Aglycone Carbon (C-O-C linkage). This

connects the sugars to the lipid core.

NOESY/ROESY: Mixing time 300–500 ms. Used to determine the relative stereochemistry of

the sugar glycosidic bonds (

vs

).

Visualization: Structural Elucidation Workflow
The following diagram illustrates the logical flow from crude isolate to stereochemical

assignment.
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Figure 1: Integrated spectroscopic workflow for the characterization of Cycloviracin B1.

Part 4: Key Diagnostic Signals
When analyzing the data, focus on these specific regions to validate the Cycloviracin B1
scaffold.

Table 1: Diagnostic NMR Regions (in CD₃OD)
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Structural Feature 1H Shift (ppm) 13C Shift (ppm)
HMBC Correlation
Key

Anomeric Protons

(H1')
4.2 – 4.8 (Doublets) 98 – 105

Correlation to

Aglycone Oxygenated

Carbon

Macrodiolide Ester

Carbonyl
N/A 169 – 175

Correlation from

-protons of fatty acid

O-Methyl Groups 3.4 – 3.6 (Singlets) 55 – 60
Correlation to Sugar

C2/C3

Fatty Acid Methyls 0.8 – 1.0 (Triplets) 14 – 15 End of lateral chains

Protocol 4.1: Stereochemical Validation (The Fürstner
Method)
The absolute configuration of the chiral centers on the fatty acid chains is determined by the

chemical shift of the attached sugar's anomeric carbon.

Extract the 13C chemical shift of the anomeric carbon from the HSQC/1D 13C spectrum.

Compare with reference values for

-D-glucopyranosides attached to secondary alcohols.

Logic: The magnetic environment of the anomeric carbon is sensitive to the spatial

arrangement (R or S) of the aglycone's hydroxyl group.

Note: Discrepancies of >1 ppm compared to synthetic standards indicate a mismatch in

the aglycone stereochemistry.

Part 5: Vibrational Spectroscopy (IR)
While less specific than NMR, FTIR provides rapid confirmation of functional groups.

Protocol 5.1: ATR-FTIR
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Method: Attenuated Total Reflectance (ATR) on neat solid.

Key Bands:

3300–3400 cm⁻¹ (Broad): O-H stretch (Multiple hydroxyls from sugars).

1720–1740 cm⁻¹ (Sharp): C=O stretch (Ester carbonyls of the macrodiolide core).

1050–1150 cm⁻¹ (Strong): C-O stretch (Glycosidic ethers).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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